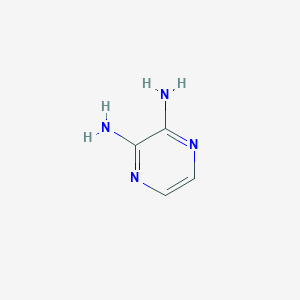

2,3-Diaminopyrazine

Vue d'ensemble

Description

2,3-Diaminopyrazine (2,3-DAP) is a heterocyclic aromatic compound with two nitrogen atoms in a five-membered ring. It is a colorless and odorless solid that is soluble in water, ethanol, and ether. 2,3-DAP is found in a variety of natural and synthetic sources and is used in a variety of applications. It is a useful intermediate in organic synthesis, as well as a key ingredient in many pharmaceuticals and other products.

Applications De Recherche Scientifique

Synthèse de dérivés d'imidazo[4,5-b]pyridine

Le 2,3-diaminopyrazine est un composé de départ clé pour la synthèse de dérivés d'imidazo[4,5-b]pyridine . Ces dérivés sont produits en deux étapes à partir de 2-chloro-3-nitropyridine ou de 2-fluoro-3-nitropyridine disponibles dans le commerce . Ce processus implique une substitution nucléophile de l'halogène dans le cycle pyridine activé par le groupe nitro .

Production de substances biologiquement actives

La synthèse de dérivés fonctionnels d'imidazopyridines et de pyridopyrazines, qui sont des composés hétérocycliques prometteurs, peut être utile dans la recherche de nouvelles substances biologiquement actives . Ces substances présentent des activités biologiques diverses, notamment des activités analgésique, anti-inflammatoire, antidépressive, cardiotonique, hypotensive, antiarythmique et anti-sécrétoire .

Production de composés pharmaceutiques

Les composés de 2,3-diaminopyridine sont utilisés comme intermédiaires pour produire des composés pharmaceutiques . Le processus implique l'amination de composés de 3-amino-2-halopyridine avec de l'ammoniaque aqueuse en présence d'un catalyseur .

Activités antivirales, antimicrobiennes et cytotoxiques

Les dérivés d'imidazo[4,5-b]pyridine, synthétisés à l'aide de this compound, possèdent des activités antivirales, antimicrobiennes et cytotoxiques . Cela les rend précieux dans le développement de nouveaux traitements pour diverses maladies.

Applications agricoles

Les dérivés d'imidazopyridines, qui peuvent être synthétisés à l'aide de this compound, sont utilisés en agriculture pour le traitement des pousses de plantes à feuilles larges . Ils sont également utilisés dans la lutte contre les rongeurs <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000

Mécanisme D'action

Target of Action

2,3-Diaminopyrazine, also known as Pyrazine-2,3-diamine, is a compound that has been found to have a significant impact on presynaptic potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, making them a key target for various therapeutic interventions.

Mode of Action

The compound acts as a quaternary ammonium compound that blocks presynaptic potassium channels . By blocking these channels, this compound prolongs the action potential and increases presynaptic calcium concentrations . This results in enhanced neurotransmitter release, particularly of acetylcholine, which can have significant effects on neuromuscular function .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of acetylcholine release . By blocking presynaptic potassium channels, the compound prolongs the action potential, leading to increased calcium influx into the presynaptic neuron . This, in turn, triggers the release of acetylcholine into the synaptic cleft, enhancing neuromuscular transmission .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid and almost complete absorption from the gut, with a bioavailability of 93–100% . The compound is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for amifampridine and 4 hours for 3-N-acetylamifampridine . Excretion occurs primarily through the kidneys, with 19% of the compound excreted unmetabolized and 74–81% excreted as 3-N-acetylamifampridine .

Result of Action

The primary result of this compound’s action is an increase in acetylcholine release, leading to enhanced neuromuscular transmission . This can have significant effects in conditions such as Lambert–Eaton myasthenic syndrome (LEMS), where acetylcholine release is typically impaired .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as diet and the presence of other medications . Additionally, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to this compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

pyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFSXVAFGILCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300903 | |

| Record name | 2,3-Diaminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13134-31-1 | |

| Record name | 13134-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diaminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

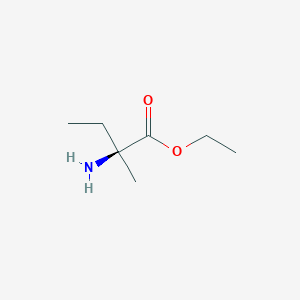

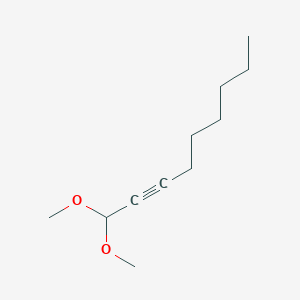

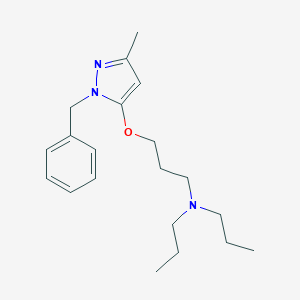

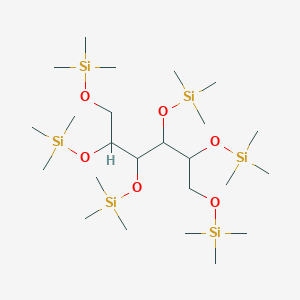

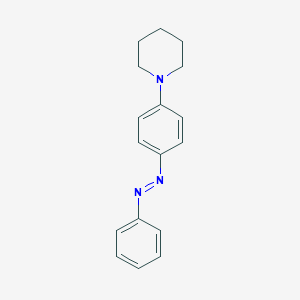

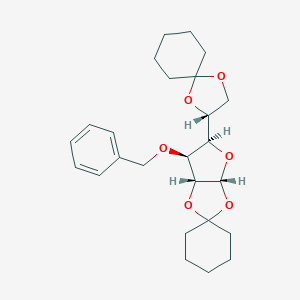

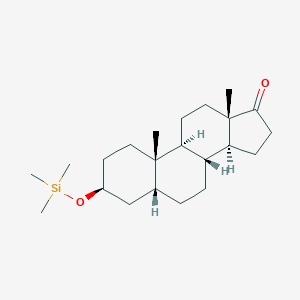

Feasible Synthetic Routes

Q & A

Q1: Can you describe a straightforward method for synthesizing 2,3-diaminopyrazines?

A2: One efficient synthetic route involves using [, , ]thiadiazolo[3,4-b]pyrazines as precursors. These precursors are reduced to yield the desired 2,3-diaminopyrazines. [, ] This method allows for the preparation of various derivatives, including those with methyl and phenyl substitutions. []

Q2: How does the structure of 2,3-diaminopyrazine influence its coordination chemistry?

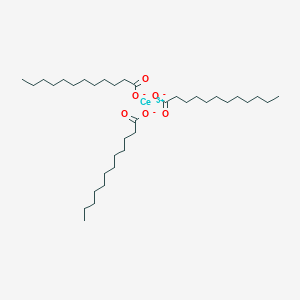

A3: The presence of two amino groups and the electron-withdrawing nature of the pyrazine ring significantly impact the coordination behavior of this compound. [] For instance, when reacted with salicylaldehyde derivatives, it forms pyrasal ligands. These ligands exhibit weaker binding compared to other salophen-type ligands due to the electron-withdrawing effect of the pyrazine nitrogens. [] This weaker binding makes the coordination environment susceptible to pH and temperature changes, potentially leading to shifts in coordination number (e.g., from 8 to 10) around metal centers like Cerium(IV). []

Q3: How can this compound be used in the construction of macrocyclic structures?

A4: this compound can serve as a building block for synthesizing macrocycles, particularly rectangular ones. [] When combined with half-sandwich iridium fragments and other ligands like quinoxaline derivatives, this compound can form hexanuclear rectangular macrocycles. [] These macrocycles can be further functionalized with diimine groups to introduce unsaturated metal sites, potentially leading to interesting catalytic properties. []

Q4: Are there any documented applications of pyrazine-based polymers, and how is this compound relevant in this context?

A5: Research indicates that cross-linked polymers incorporating pyrazine units can be employed for the selective removal of Mercury(II) ions from wastewater. [] While the specific study does not explicitly use this compound, it highlights the potential of pyrazine derivatives in environmental remediation. Further research could explore the use of this compound in synthesizing similar polymers with enhanced selectivity or affinity for specific pollutants.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)